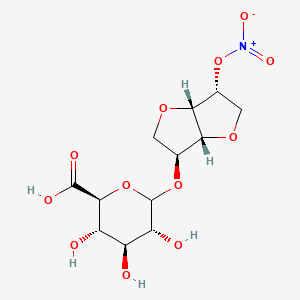
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate is an organic compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the third carbon of the propanoate chain
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid or 3-phenyl-3-(piperidin-1-yl)propanone.
Reduction: Formation of 3-phenyl-3-(piperidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine-based structures.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-phenyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
類似化合物との比較
Similar Compounds
Methyl 3-(piperidin-1-yl)propanoate: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Phenylpropanoic acid:
Piperidine: A simpler structure without the ester or phenyl groups, used as a building block in organic synthesis.
Uniqueness
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate is unique due to the combination of the piperidine and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
7032-62-4 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
methyl 3-phenyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)12-14(13-8-4-2-5-9-13)16-10-6-3-7-11-16/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChIキー |
OCCNZNNZMQOPKT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
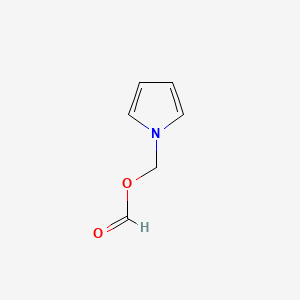
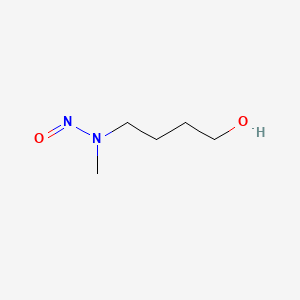
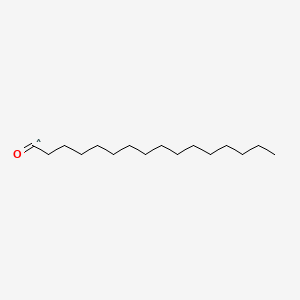
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
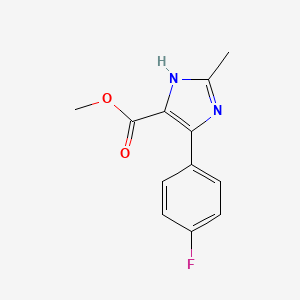
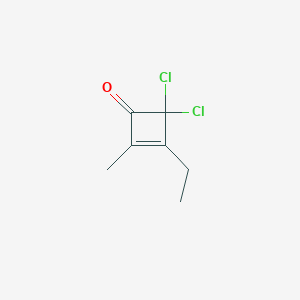

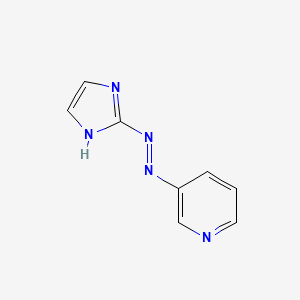
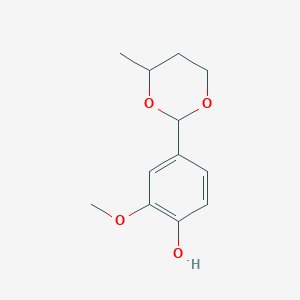

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
